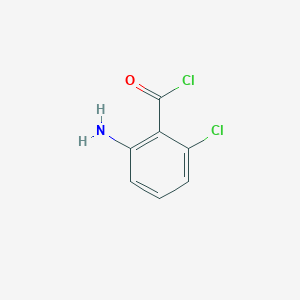

1,2-Difluoro-4-methoxy-5-nitrobenzene

Übersicht

Beschreibung

Synthesis Analysis

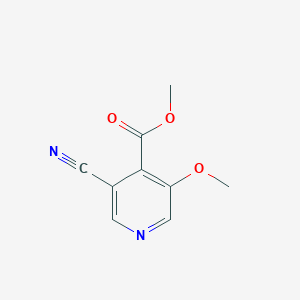

The synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene can be achieved through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . Another method involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, one methoxy group, and one nitro group . The exact mass of the compound is 189.023743 .Chemical Reactions Analysis

The compound this compound can undergo various chemical reactions. For instance, 4-Nitroanisole, a similar compound, undergoes photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol .Physical and Chemical Properties Analysis

The compound has a molecular weight of 189.12 and a density of 1.4±0.1 g/cm3 . The boiling point is 259.0±35.0 °C at 760 mmHg . The compound is a light brown to brown solid or liquid .Wissenschaftliche Forschungsanwendungen

Structural Analysis of Methoxybenzenes : A study of the structures of methoxybenzenes, including 1,2-dimethoxy-4-nitrobenzene, provides insights into their planar molecular structures and intermolecular interactions. These structures are critical for understanding the chemical properties and potential applications of such compounds (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).

Organomercury Compounds : Research on the synthesis and NMR spectra of organomercury compounds derived from methoxy-nitrobenzenes, such as 1-methoxy-2-nitrobenzene, has implications for understanding complex organometallic chemistry and its potential applications (Deacon, O'connor, & Stretton, 1986).

Chemical Reactivity Studies : The study of the SNAr (nucleophilic aromatic substitution) reaction in nitrobenzenes, including compounds similar to 1,2-Difluoro-4-methoxy-5-nitrobenzene, is essential for understanding their reactivity. These insights are valuable in designing synthetic routes for various chemical products (Cervera, Marquet, & Martin, 1996).

Conductance Studies in Acid-Base Equilibria : Research on the conductance behavior of methoxy derivatives in acid-base reactions provides valuable information for understanding the ionic interactions and reaction kinetics in such systems (Barczyński & Szafran, 1994).

Substitution Reactions in Nitrobenzenes : Studies on the reactions of difluoro-dinitrobenzene with amines, which are structurally related to this compound, help in understanding the chemical behavior of such compounds. This research is pivotal for the development of new synthetic methods and materials (Plater & Harrison, 2023).

Synthesis of Derivatives : Research into the synthesis of 4-methoxyphenol from nitrobenzene derivatives provides insights into new methods for producing key industrial chemicals (Jian, 2000).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that nitrobenzene compounds can undergo various reactions, including reduction, substitution, and addition reactions . The presence of the nitro group, methoxy group, and fluorine atoms may influence the compound’s reactivity and interaction with its targets.

Pharmacokinetics

The compound’s physical properties such as its boiling point, density, and solubility can influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Difluoro-4-methoxy-5-nitrobenzene. For instance, the compound should be stored in a sealed container in a dry environment at room temperature to maintain its stability . It should also be kept away from fire and high-temperature environments due to its combustible nature .

Eigenschaften

IUPAC Name |

1,2-difluoro-4-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFISHUXFQMRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668231 | |

| Record name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-64-8 | |

| Record name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)

![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)

![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)